molecular formula C19H25N3O4 B8320130 tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate

tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B8320130
M. Wt: 359.4 g/mol
InChI Key: QJCBLKDYOIPJHD-UHFFFAOYSA-N
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Description

tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate is a compound that features an isoquinoline core with an amino group and two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Chemical Reactions Analysis

tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate exerts its effects involves the selective protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,20H2,1-6H3

InChI Key

QJCBLKDYOIPJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

di-tert-butyl (6-nitroisoquinolin-1-yl)imidodicarbonate (75.00 g, 0.193 mol) in methanol/THF (500 ml/500 ml) was hydrogenated with a hydrogen balloon in the presence of Pd/C (5%, 5 g) for 2.0 h. Filtration of the Pd/C and concentration gave a solid, which was recrystallized from methanol to give 65.72 g (94.97%) of di-tert-butyl (6-aminoisoquinolin-1-yl)imidodicarbonate as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (m, 18 H) 4.18 (s, 2 H) 6.89 (d, J=2.20 Hz, 1 H) 6.99 (dd, J=9.01, 2.42 Hz, 1 H) 7.35 (d, J=6.59 Hz, 1 H) 7.75 (d, J=8.79 Hz, 1 H) 8.22 (d, J=5.71 Hz, 1 H). LC-MS: 741 (2M+Na)+.
Name
di-tert-butyl (6-nitroisoquinolin-1-yl)imidodicarbonate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

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